2,3-Di-2-furanyl-6-methoxyquinoxaline 2,3-Di-2-furanyl-6-methoxyquinoxaline
Brand Name: Vulcanchem
CAS No.:
VCID: VC10973493
InChI: InChI=1S/C17H12N2O3/c1-20-11-6-7-12-13(10-11)19-17(15-5-3-9-22-15)16(18-12)14-4-2-8-21-14/h2-10H,1H3
SMILES: COC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol

2,3-Di-2-furanyl-6-methoxyquinoxaline

CAS No.:

Cat. No.: VC10973493

Molecular Formula: C17H12N2O3

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

2,3-Di-2-furanyl-6-methoxyquinoxaline -

Specification

Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
IUPAC Name 2,3-bis(furan-2-yl)-6-methoxyquinoxaline
Standard InChI InChI=1S/C17H12N2O3/c1-20-11-6-7-12-13(10-11)19-17(15-5-3-9-22-15)16(18-12)14-4-2-8-21-14/h2-10H,1H3
Standard InChI Key KERKANPWIRULOP-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4
Canonical SMILES COC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CO3)C4=CC=CO4

Introduction

Chemical Structure and Physicochemical Properties

The quinoxaline backbone consists of a bicyclic aromatic system formed by fused benzene and pyrazine rings. Substituents at positions 2, 3, and 6 introduce steric and electronic modifications that influence reactivity and biological interactions. The furan rings contribute π-electron density, enhancing the compound’s ability to engage in hydrophobic and hydrogen-bonding interactions with enzymatic targets . The methoxy group at position 6 further modulates electronic distribution, potentially improving solubility and metabolic stability.

While detailed physicochemical data (e.g., melting point, logP) for 2,3-di-2-furanyl-6-methoxyquinoxaline remain limited in publicly available literature, its structural analogs exhibit moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF) .

Synthesis and Structural Modification

Condensation-Based Synthesis

A common synthetic route involves the condensation of 2-furylamine with 2,3-dichloroquinoxaline in the presence of a base (e.g., potassium carbonate) under reflux conditions. The reaction typically proceeds in ethanol or acetonitrile, yielding the target compound after purification via recrystallization or column chromatography .

Representative Reaction Pathway:

  • Step 1: Nucleophilic aromatic substitution of chlorine atoms in 2,3-dichloroquinoxaline by 2-furylamine.

  • Step 2: Methoxy group introduction via alkylation or demethylation of protective groups.

  • Step 3: Purification using silica gel chromatography with hexane/ethyl acetate gradients.

Industrial-Scale Production

Continuous flow reactors have been proposed to optimize yield and reduce reaction times. Key parameters include temperature control (160–180°C), solvent selection, and catalyst use (e.g., palladium for cross-coupling reactions) .

Biological Activity and Mechanism of Action

Tyrosine Kinase Inhibition

2,3-Di-2-furanyl-6-methoxyquinoxaline exhibits selective inhibition of type III receptor tyrosine kinases (RTKs), including PDGFRα/β, CSF-1R, and c-KIT. These kinases play critical roles in cell proliferation, survival, and differentiation, making them targets for cancer therapy .

Key Mechanistic Insights:

  • PDGFR Inhibition: Disrupts autophosphorylation of PDGFRβ, impairing downstream signaling pathways (e.g., PI3K/Akt and MAPK) .

  • CSF-1R Modulation: Reduces macrophage recruitment and tumor-associated macrophage (TAM) activity, limiting tumor angiogenesis and metastasis .

Therapeutic Applications

Oncology

Preclinical studies suggest efficacy in:

  • Solid Tumors: Suppression of PDGFR-driven glioblastoma and sarcoma proliferation .

  • Hematologic Malignancies: Targeting c-KIT mutations in gastrointestinal stromal tumors (GISTs) .

Autoimmune and Inflammatory Diseases

  • Rheumatoid Arthritis: CSF-1R inhibition reduces synovial macrophage infiltration, alleviating joint inflammation .

  • Multiple Sclerosis: Modulates T-cell activation via Lck tyrosine kinase inhibition .

Pharmacological Considerations

Structure-Activity Relationships (SAR)

  • Furan Rings: Critical for π-π stacking interactions with kinase ATP-binding pockets.

  • Methoxy Group: Enhances metabolic stability without compromising target affinity .

Toxicity and Pharmacokinetics

Limited data exist for the specific compound, but quinoxaline derivatives generally exhibit moderate hepatic clearance and oral bioavailability. Potential off-target effects include gastrointestinal toxicity and myelosuppression .

Future Directions and Challenges

Clinical Translation

  • Combination Therapies: Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) warrants exploration.

  • Biomarker Development: Identification of PDGFR/CSF-1R overexpression patterns to guide patient stratification.

Synthetic Challenges

  • Regioselectivity: Improving yield in furan substitution reactions.

  • Prodrug Design: Enhancing solubility through phosphate or ester derivatives .

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